4-Tritylbenzenesulfonamide

Description

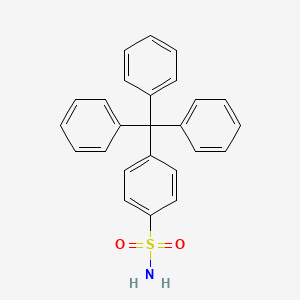

Structure

2D Structure

3D Structure

Properties

CAS No. |

5465-51-0 |

|---|---|

Molecular Formula |

C25H21NO2S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

4-tritylbenzenesulfonamide |

InChI |

InChI=1S/C25H21NO2S/c26-29(27,28)24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H2,26,27,28) |

InChI Key |

VBSCUQGLDCOGDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tritylbenzenesulfonamide and Its Analogues

Established Synthetic Pathways for N-Tritylbenzenesulfonamides

Traditional methods for the synthesis of N-tritylbenzenesulfonamides primarily rely on the formation of the sulfonamide bond through aminosulfonation or by building the molecule from precursors and subsequent chemical modifications.

Aminosulfonation Approaches

The most direct and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk In the context of 4-tritylbenzenesulfonamide, this would involve the reaction of 4-tritylbenzenesulfonyl chloride with ammonia (B1221849) or a primary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ucl.ac.uk

The general scheme for this aminosulfonation is as follows:

Starting Materials: 4-Tritylbenzenesulfonyl chloride and an amine (e.g., ammonia).

Reaction Conditions: Typically performed in a suitable solvent with a base (e.g., pyridine, triethylamine).

Product: this compound.

While straightforward, this method's efficiency can be influenced by the nucleophilicity of the amine and steric hindrance around the reaction centers. For less nucleophilic amines, harsher reaction conditions might be necessary. tsijournals.com

Precursor Synthesis and Functional Group Transformations

An alternative strategy involves the synthesis of a precursor molecule that already contains the desired sulfonamide backbone, followed by the introduction or modification of the trityl group. This multi-step approach allows for greater flexibility in the synthesis of diverse analogues.

A common precursor is 4-aminobenzenesulfonamide. The synthesis can then proceed through functional group transformations, such as the introduction of the trityl group onto the aromatic ring. This might involve a Friedel-Crafts type reaction where a trityl cation or a related electrophile reacts with the activated aromatic ring of a suitably protected benzenesulfonamide (B165840) derivative.

Another approach involves starting with a thiol, which is then oxidized to a sulfonyl chloride in situ. This sulfonyl chloride can then react with an amine to form the sulfonamide. organic-chemistry.org For instance, 4-tritylthiophenol could be oxidized to 4-tritylbenzenesulfonyl chloride, which would then be reacted with an amine.

Advanced and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, milder, and versatile methods for constructing sulfonamides, including those with bulky substituents like the trityl group.

Catalytic Synthesis Routes, including Zinc-Catalyzed Methods

Catalytic methods offer significant advantages over traditional stoichiometric approaches, often providing higher yields, milder reaction conditions, and greater functional group tolerance. Zinc oxide has been demonstrated as an efficient and inexpensive catalyst for the sulfonylation of amines. tsijournals.comtsijournals.com This method is applicable to a wide range of amines, including those that are less reactive, and proceeds under mild, neutral conditions. tsijournals.com The use of a zinc catalyst can be particularly beneficial for the synthesis of sterically hindered sulfonamides. tsijournals.com

| Catalyst | Amine Substrate | Solvent | Temperature | Yield |

| Zinc Oxide (ZnO) | Cyclohexylamine | Acetonitrile | Room Temperature | Excellent |

| Zinc Oxide (ZnO) | Various nucleophilic and sterically hindered amines | Acetonitrile | Room Temperature / Reflux | Excellent |

Table 1: Zinc-Catalyzed Sulfonamide Synthesis. Data sourced from tsijournals.com.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-N bond formation in the synthesis of N-arylsulfonamides. elsevierpure.com While not directly forming the S-N bond, these methods are crucial for constructing complex sulfonamide structures.

High-Vacuum and Inert Gas Schlenk Techniques

For reactions involving air- or moisture-sensitive reagents and intermediates, the use of high-vacuum and inert gas Schlenk techniques is essential. These techniques allow for the rigorous exclusion of atmospheric components that could otherwise interfere with the reaction, leading to decomposition of starting materials or undesired side products. The synthesis of certain organometallic reagents or highly reactive intermediates used in sulfonamide synthesis may necessitate such controlled environments to ensure high yields and product purity.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has become a cornerstone of modern medicinal chemistry and combinatorial library generation due to its efficiency and amenability to automation. acs.org This methodology has been successfully applied to the synthesis of sulfonamides. acs.orgluxembourg-bio.com In a typical solid-phase approach, an amine or a sulfonamide precursor is attached to a solid support (resin). Subsequent reactions, such as N-arylation or acylation, are then carried out on the resin-bound substrate. acs.org After the desired transformations are complete, the final product is cleaved from the solid support.

This approach offers several advantages:

Simplified Purification: Excess reagents and byproducts can be easily washed away, eliminating the need for complex chromatographic purification steps.

High Throughput: The ability to perform reactions in parallel allows for the rapid synthesis of large libraries of related compounds.

Versatility: A wide range of sulfonamides can be prepared by varying the building blocks used in the synthesis. acs.org

A general method for the N-arylation of sulfonamides on solid supports has been reported using copper acetate-mediated coupling of arylboronic acids. acs.org This method provides good to excellent yields of N-arylsulfonamides under mild, room-temperature conditions. acs.org

| Reaction | Support | Key Reagents | Conditions | Yield |

| N-Arylation of Sulfonamides | Solid Support | Arylboronic acids, Copper acetate, Triethylamine | Room Temperature | Good to Excellent |

Table 2: Solid-Phase Synthesis of N-Arylsulfonamides. Data sourced from acs.org.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of sulfonamide synthesis, microwave irradiation has been successfully employed to facilitate the reaction between sulfonyl chlorides and amines. organic-chemistry.orgrasayanjournal.co.in A general approach involves the two-step microwave-assisted reaction of a sulfonic acid with an amine. In the first step, the sulfonic acid is activated, for example with 2,4,6-trichloro- nih.govresearchgate.netresearchgate.net-triazine (TCT), under microwave irradiation. The resulting intermediate is then reacted with the amine in a second microwave-assisted step to yield the desired sulfonamide. organic-chemistry.org This method offers high efficiency and tolerates a broad range of functional groups on both the sulfonic acid and amine components. organic-chemistry.org

For the specific synthesis of this compound, a plausible microwave-assisted route would involve the reaction of 4-aminobenzenesulfonamide with trityl chloride. While direct literature on this specific microwave-assisted reaction is scarce, the general principles of microwave-assisted N-alkylation of sulfonamides and amines provide a strong foundation for its feasibility. nih.govnih.gov The use of microwave irradiation could potentially reduce the reaction time and improve the efficiency of the tritylation of the amino group of 4-aminobenzenesulfonamide.

A study on the microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoline derivatives from chalcones and para-hydrazinobenzenesulfonamide hydrochloride demonstrates the utility of this technology in synthesizing complex sulfonamide-containing molecules under controlled temperature and pressure conditions. researchgate.netwikipedia.org

| Reactants | Conditions | Product | Yield | Reference |

| Sulfonic acid, Amine, TCT | Microwave, Acetone/Water, 80°C then 50°C | Sulfonamide | High | organic-chemistry.org |

| Chalcone, p-hydrazinobenzenesulfonamide HCl | Microwave, Ethanol, 200°C | 1,3,5-trisubstituted pyrazoline | - | researchgate.netwikipedia.org |

| Heterocyclic amides, Amines, TiCl4 | Microwave, Anisole, 100°C | Amidines | - | researchgate.netscilit.com |

Table 1: Examples of Microwave-Assisted Synthesis of Sulfonamides and Related Compounds

Solvothermal Synthesis Approaches

Solvothermal synthesis, a method involving chemical reactions in a closed vessel using a solvent at temperatures above its boiling point, offers a unique environment for the formation of crystalline materials. While specific solvothermal protocols for the direct synthesis of this compound are not extensively documented, the principles of this technique can be applied to reactions involving organosulfur compounds. nih.gov

One study demonstrated the conversion of natural organosulfur compounds into inorganic iron sulfides using a solvothermal method at 200°C. nih.gov This suggests that the high temperature and pressure conditions of solvothermal synthesis can induce reactions involving sulfur-containing molecules. It is conceivable that a solvothermal approach could be developed for the reaction between a trityl precursor and a benzenesulfonamide derivative, potentially leading to the formation of crystalline this compound.

Furthermore, solvothermal treatment has been utilized to increase the mechanical and hydrolytic stability of sulfonated aromatic polymers by promoting cross-linking at lower temperatures than traditional thermal methods. acs.org This indicates the potential of solvothermal methods to influence the properties of sulfonamide-containing materials.

Multistep Organic Synthesis Strategies

Traditional multistep organic synthesis remains a cornerstone for the preparation of complex molecules like this compound and its analogues. organic-chemistry.orgutdallas.edutaylorandfrancis.com A common strategy for synthesizing substituted benzenes involves a sequence of electrophilic aromatic substitution reactions, where the order of reactions is critical to achieve the desired regiochemistry. organic-chemistry.orgtaylorandfrancis.com

A logical retrosynthetic approach for this compound would start from benzene (B151609). The synthesis could proceed through the following key steps:

Friedel-Crafts Alkylation: Introduction of the trityl group onto the benzene ring.

Sulfonation: Introduction of the sulfonic acid group.

Chlorination: Conversion of the sulfonic acid to a sulfonyl chloride.

Amination: Reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

Alternatively, one could start with 4-aminobenzenesulfonamide and introduce the trityl group onto the amino group. nih.govresearchgate.net This approach often utilizes the trityl group as a protecting group for the amine functionality. acgpubs.org The reaction typically involves reacting 4-aminobenzenesulfonamide with trityl chloride in the presence of a base like pyridine. acgpubs.org

Synthesis of Structural Analogues and Chemically Modified Derivatives

The versatility of the this compound scaffold allows for a wide range of structural modifications to fine-tune its properties for specific applications.

Introduction of Substituents on Trityl Moiety

The synthesis of trityl-type protecting groups with various substituents on the phenyl rings is a well-established field. nih.gov These substituted trityl groups can then be used to create analogues of this compound with modified steric and electronic properties. For instance, methoxy-substituted trityl groups are known to be more acid-labile, which can be advantageous for deprotection steps. nih.gov

The synthesis of these substituted trityl precursors often involves a Grignard reaction between a substituted benzophenone (B1666685) and an appropriate aryl magnesium bromide, followed by conversion to the corresponding trityl halide or tetrafluoroborate (B81430) salt. nih.gov These activated trityl derivatives can then be reacted with 4-aminobenzenesulfonamide to introduce the substituted trityl moiety.

Modifications of the Benzenesulfonamide Core

The benzenesulfonamide core can be modified through various reactions to introduce additional functional groups. Electrophilic aromatic substitution reactions on the benzene ring can be employed, although the directing effects of the existing sulfonamide and trityl groups must be carefully considered.

A common starting point for such modifications is 4-aminobenzenesulfonamide (sulfanilamide). nih.govmdpi.com The amino group can be a handle for a variety of transformations, including diazotization followed by Sandmeyer-type reactions to introduce halogens or other functionalities. The synthesis of N-aryl-β-alanine derivatives starting from 4-aminobenzenesulfonamide illustrates the potential for elaboration at the amino position. nih.gov

Chemical modification of a sulfonated membrane has been achieved by converting the sulfonate groups to sulfonyl chlorides with thionyl chloride, followed by reaction with a diamine to form a sulfonamide bond. nih.gov This demonstrates a method for modifying the sulfonamide group itself.

Exploration of N-Substituted Benzenesulfonamide Scaffolds

The synthesis of N-substituted benzenesulfonamides is a broad area of research, with many methods available for introducing substituents onto the sulfonamide nitrogen. nih.govmdpi.comresearchgate.net Starting from 4-aminobenzenesulfonamide, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. nih.govresearchgate.net

For example, a series of novel N(4)-substituted 4-(2-aminoethyl)benzenesulfonamides has been synthesized and investigated as carbonic anhydrase inhibitors. mdpi.com The synthesis of N-acylsulfonamides can be achieved through the acylation of the parent sulfonamide, often requiring specific conditions to overcome the low reactivity of the sulfonamide nitrogen. nih.gov The "sulfo-click" reaction between a sulfonyl azide (B81097) and a thioacid has emerged as an efficient alternative for the synthesis of N-acylsulfonamides. nih.gov

Advanced Polymerization and Condensation Techniques for Analogues

The creation of polymers incorporating sulfonamide moieties, analogous to this compound, utilizes a variety of advanced polymerization and condensation techniques. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Aziridines:

A significant method for producing linear polyamines, which are analogues of polysulfonamides, is the anionic ring-opening polymerization (AROP) of N-sulfonylated aziridines. acs.orgnih.govdigitellinc.comresearchgate.net The sulfonyl group, such as a benzenesulfonyl group, "activates" the aziridine (B145994) ring, making it susceptible to nucleophilic attack and subsequent polymerization. This activation is crucial as non-activated aziridines typically polymerize via a cationic mechanism, leading to branched polymers. digitellinc.comresearchgate.net

The process is initiated by a nucleophile, and the polymerization proceeds in a living/controlled manner, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (dispersities). acs.orgnsf.gov For instance, the AROP of 2-methyl-N-tosylaziridine has been shown to produce well-defined poly(sulfonylaziridine)s with high molar masses and low dispersities. acs.org A key challenge in this method is the subsequent removal of the sulfonyl group to yield the final polyamine, which can be difficult due to the high stability of the sulfonamide bond. nih.govresearchgate.net However, the use of specific activating groups, such as 4-cyanobenzenesulfonyl, has been shown to facilitate this deprotection under milder conditions. acs.org

Controlled Radical Polymerization of Vinyl-Substituted Analogues:

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique used to synthesize polymers from vinyl-substituted monomers, including those containing sulfonamide groups. mdpi.comyoutube.comrsc.org This method allows for the creation of polymers with well-defined architectures, such as block copolymers. youtube.com

In a typical RAFT polymerization, a thiocarbonylthio compound acts as a chain transfer agent (CTA) to mediate the polymerization, leading to a controlled growth of polymer chains. youtube.com This technique has been successfully applied to the polymerization of N-vinylformamide and other vinyl-substituted monomers, yielding polymers with predetermined molecular weights and low dispersities. rsc.org The choice of the RAFT agent is critical and is often specific to the monomer being polymerized. youtube.com

Condensation Polymerization:

While less commonly detailed for direct analogues of this compound in the reviewed literature, condensation polymerization represents a fundamental approach to polymer synthesis. In principle, a difunctionalized benzenesulfonamide monomer could undergo condensation with a suitable comonomer to form a polymer. For example, an amino-functionalized benzenesulfonamide could react with a diacyl chloride in a step-growth polymerization to yield a poly(amide-sulfonamide).

Table 1: Comparison of Advanced Polymerization Techniques for Sulfonamide Analogues

| Polymerization Technique | Monomer Type | Key Features | Typical Dispersity (Đ) |

| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonyl Aziridines | Living/controlled polymerization, produces linear polymers. acs.orgnsf.gov | < 1.4 rsc.org |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Vinyl Sulfonamides | Controlled radical polymerization, versatile for various monomers, allows for complex architectures. mdpi.comyoutube.com | Low (<1.4) rsc.org |

| Condensation Polymerization | Difunctional Benzenesulfonamides | Step-growth mechanism, suitable for creating polyamides, polyesters, etc. | Variable |

Purification and Isolation Methodologies in Academic Synthesis

The synthesis of this compound and its analogues in a research setting necessitates rigorous purification to remove unreacted starting materials, byproducts, and other impurities. The most common and effective methods employed are crystallization and chromatography.

Crystallization is a primary technique for the purification of solid organic compounds like this compound. scispace.com The principle lies in the differential solubility of the compound and its impurities in a given solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

The process typically involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purity of the resulting crystals is often very high. For sulfonamides, various solvents have been explored. For instance, a patent for the purification of sulfathiazole, a related sulfonamide, highlights the surprising efficacy of saturated 3-carbon atom alcohols like propanol (B110389) and isopropanol, which provide high recoveries of a free-flowing, stable product. acs.org

The selection of an appropriate solvent system is critical and can be guided by experimental screening. mdpi.com For complex mixtures, a mixed solvent system, often consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is less soluble, can be employed to achieve the desired level of supersaturation for crystallization. scispace.com

Table 2: Common Solvents for Recrystallization of Sulfonamide Derivatives

| Solvent/Solvent System | Compound Type | Observations |

| Propanol/Isopropanol (with 15-40% water) | Sulfathiazole | High recovery of pure, free-flowing crystals. acs.org |

| Ethanol/Water | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (a precursor in some syntheses) | Effective for purification by precipitation. digitellinc.com |

| Dichloromethane (DCM) | Benzenesulfonamide | A solvent in which solubility has been studied. mdpi.com |

| Ethyl Acetate/n-Hexane | Aromatic Sulfonamides | Used as an eluent in chromatography, indicating potential for use in crystallization. nih.gov |

Chromatographic Separation Methods

Chromatography is an indispensable tool for the purification of organic compounds, especially when crystallization is ineffective or for the separation of complex mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Flash Chromatography:

For the purification of multigram quantities of compounds in a research lab, flash chromatography is a rapid and efficient method. total-synthesis.com It is a type of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase (commonly silica (B1680970) gel), accelerating the separation process. The choice of eluent (mobile phase) is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). digitellinc.com For trityl-protected compounds, which can be somewhat nonpolar due to the bulky trityl group, solvent systems of intermediate polarity, such as mixtures of hexanes and ethyl acetate, are often employed. acs.org

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, especially on an analytical or semi-preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnsf.gov HPLC utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

For the purification of sulfonamides, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water, often with a modifier like acetic acid. nsf.gov The retention of different sulfonamides can be finely tuned by adjusting the composition of the mobile phase. nih.gov For compounds containing the hydrophobic trityl group, the strong retention on a reversed-phase column can be effectively utilized for purification.

Table 3: Chromatographic Methods for Purification of Sulfonamide and Trityl-Containing Compounds

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Purification of multigram quantities of synthetic intermediates. total-synthesis.comacs.org |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Methanol/Water or Acetonitrile/Water with acid modifier | High-purity separation of final products and complex mixtures. nsf.gov |

| HPLC with p-tert-butyl-calix nih.govarene-bonded silica | p-tert-butyl-calix nih.govarene-bonded silica | Methanol/Water with varying pH and ionic strength | High-selectivity separation of various sulfonamides. nih.gov |

Reactivity and Reaction Mechanisms of 4 Tritylbenzenesulfonamide

Fundamental Reaction Pathways and Transformations

Another key transformation is the cleavage of the nitrogen-trityl (N-Tr) bond. The trityl group is a classic protecting group for amines and is typically removed under acidic conditions due to the formation of the highly stabilized triphenylmethyl cation. Additionally, photocatalytic methods have been developed for the cleavage of trityl groups from thiols and alcohols, suggesting that similar light-mediated deprotection strategies could potentially be applied to 4-tritylbenzenesulfonamide.

Mechanistic Investigations and Reaction Dynamics

Detailed mechanistic investigations specific to this compound are scarce in the current body of scientific literature. Understanding the precise mechanisms of its reactions would require dedicated computational and experimental studies.

While no specific computational studies on the reaction mechanisms of this compound have been found, theoretical chemistry provides a powerful tool for such investigations. Density Functional Theory (DFT) calculations could be employed to model the transition states and reaction energy profiles for various transformations, such as the deprotection of the trityl group or the cleavage of the sulfonamide N-S bond. Such studies would provide valuable insights into the preferred reaction pathways and the influence of the trityl group on the reactivity of the sulfonamide moiety. For instance, computational analysis of other sulfonamide-containing molecules has been used to understand their electronic structure and predict their reactivity.

The experimental detection and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments could be utilized to identify transient species formed during the reactions of this compound. For example, the detection of the triphenylmethyl cation during acid-catalyzed deprotection would provide direct evidence for the proposed mechanism. However, to date, no published studies have specifically reported the use of such experimental probes for this compound.

Catalyzed Reactions Involving N-Tritylbenzenesulfonamide as a Substrate or Reagent

The sulfonamide functional group is a common participant in various catalyzed reactions, particularly in the formation of new carbon-nitrogen bonds. While specific examples involving this compound are limited, the general reactivity of sulfonamides in catalyzed oxidation and coupling reactions provides a framework for its expected behavior.

The oxidation of N-substituted amines, including sulfonamides, can lead to the formation of imines. One study has reported the oxidation of N-(arylsulfonyl)benzylamines to the corresponding N-arylsulfonylimines. This suggests that the nitrogen in this compound could potentially be oxidized under suitable catalytic conditions. The bulky trityl group, however, might present a significant steric hindrance, potentially affecting the feasibility and efficiency of such a transformation. Further research is needed to explore the viability of catalyzed oxidation reactions with this specific substrate.

Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-N bonds, and sulfonamides are often used as nucleophilic partners in these transformations. These reactions typically involve the coupling of a sulfonamide with an aryl or vinyl halide. It is plausible that this compound could participate in such reactions, leading to the formation of N-aryl or N-vinyl derivatives. The success of these reactions would likely depend on the choice of catalyst, ligand, and reaction conditions to overcome the steric bulk of the trityl group.

Table 1: Potential Catalyzed Coupling Reactions of this compound

| Catalyst System | Coupling Partner | Potential Product |

| Copper (e.g., CuI) | Aryl Halide | N-Aryl-4-tritylbenzenesulfonamide |

| Palladium (e.g., Pd(OAc)₂) | Aryl Halide | N-Aryl-4-tritylbenzenesulfonamide |

| Copper (e.g., CuI) | Vinyl Halide | N-Vinyl-4-tritylbenzenesulfonamide |

| Palladium (e.g., Pd(OAc)₂) | Vinyl Halide | N-Vinyl-4-tritylbenzenesulfonamide |

It is important to reiterate that while these reactions are well-established for a range of sulfonamides, their specific application to this compound remains to be experimentally verified and documented in the peer-reviewed literature.

Amination and Aziridination Reactions

The reactivity of this compound in amination and aziridination reactions is a subject of scientific inquiry, primarily exploring its potential as a nitrogen source in the formation of C-N bonds. Research in this area often focuses on metal-catalyzed processes and the use of hypervalent iodine reagents to facilitate the transfer of the sulfonamide nitrogen to various organic substrates.

Amination Reactions:

C-H amination reactions are powerful tools in organic synthesis for the direct formation of carbon-nitrogen bonds, converting C-H bonds into C-N bonds. While the use of sulfonamides in such reactions is well-established, specific studies detailing the direct intermolecular C-H amination using this compound as the nitrogen source are not extensively documented in the reviewed literature. General methodologies for rhodium-catalyzed C-H amination often employ N-arenesulfonylhydroxylamines as aminating agents, where the arenesulfonyl group is typically a tosyl or a similar group. nih.gov These reactions proceed via a proposed rhodium-nitrenoid intermediate, which then undergoes C-H insertion.

A traceless approach to benzylic C-H amination has been developed using N-aminopyridinium intermediates, which circumvents the often difficult removal of the sulfonyl protecting group. nih.gov This method allows for the amination of a variety of benzylic C-H bonds, followed by further functionalization. nih.gov However, direct application of this compound in these specific systems has not been explicitly reported.

Intramolecular amination reactions, leading to the formation of heterocyclic compounds, represent another important class of C-N bond-forming reactions. For instance, rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides through C-H activation has been reported to produce 3-(imino)isoindolinones. nih.gov While this demonstrates the reactivity of a sulfonamide derivative in an intramolecular C-H functionalization, it does not directly involve this compound.

Aziridination Reactions:

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. Their synthesis often involves the transfer of a nitrene group to an alkene. Sulfonamides are common precursors for nitrene transfer reactions, typically activated by transition metal catalysts or hypervalent iodine reagents.

The use of iminoiodinanes, derived from sulfonamides, in metal-free aziridination of unactivated olefins has been demonstrated. beilstein-journals.org Activation of the N-arylsulfonamide-derived iminoiodinane with a hydrogen-bond donor like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) enhances its electrophilicity, enabling the aziridination of a range of olefins. beilstein-journals.org While this methodology is general for N-arylsulfonamides, specific examples utilizing this compound are not provided in the study. beilstein-journals.org

Another metal-free approach involves the generation of highly electrophilic N-pyridinium iminoiodinanes from N-aminopyridinium salts and iodosylbenzene, which can effectively aziridinate unactivated olefins. nih.gov This method highlights a strategy to enhance the reactivity of the nitrogen source for aziridination.

Rhodium-catalyzed aziridination of olefins is a well-established method. These reactions often employ a sulfonamide and an oxidant. For example, chiral sulfinamides have been used as nitrogen sources for the chiral aziridination of cyclic α-bromoenones. researchgate.net The stereoselectivity of these reactions is a key focus of research.

Advanced Structural Elucidation and Characterization Studies

X-ray Crystallography of 4-Tritylbenzenesulfonamide and Related Structures

X-ray crystallography on a suitable single crystal of this compound would be the definitive method for determining its atomic-level structure.

To perform this analysis, a well-ordered single crystal of this compound would be grown and mounted on a diffractometer. The crystal would then be irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern, consisting of a series of spots of varying intensities, would be collected by a detector. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. Sophisticated computer software would then be used to process this data and solve the crystal structure.

The symmetry of the diffraction pattern would allow for the determination of the crystal system and space group. The crystal system describes the basic shape of the unit cell (e.g., monoclinic, orthorhombic, etc.), while the space group provides a detailed description of all the symmetry elements present within the crystal. This information is fundamental to understanding the packing of the molecules.

Once the structure is solved, the precise dimensions of the unit cell (the lengths of the sides a, b, c, and the angles α, β, γ) would be known. More importantly, the exact conformation of the this compound molecule in the solid state would be revealed. This includes the torsion angles between the benzenesulfonyl group and the trityl moiety, as well as the geometry around the sulfur atom of the sulfonamide. The bulky nature of the trityl group, composed of three phenyl rings, would likely impose significant steric constraints, leading to a specific, propeller-like conformation.

The sulfonamide group (–SO₂NH₂) is a classic hydrogen bond donor (the N–H group) and acceptor (the oxygen atoms). It would be expected that the N–H group of one molecule would form a hydrogen bond with an oxygen atom of a neighboring sulfonamide group (N–H···O=S), potentially leading to the formation of chains or dimeric motifs within the crystal structure. Other, weaker interactions such as C–H···O or C–H···N bonds involving the aromatic rings could also play a role in stabilizing the crystal packing.

The multiple phenyl rings of the trityl group and the benzene (B151609) ring of the sulfonamide moiety provide ample opportunity for π-interactions. π-stacking, where the faces of the aromatic rings are parallel to each other, and C–H···π interactions, where a C–H bond points towards the face of a π-system, would likely be significant forces in the crystal packing of this compound. The interplay between these interactions and the hydrogen bonding would determine the final, complex three-dimensional structure.

Until a crystal structure is determined and deposited in a public database, any discussion on these specific structural details for this compound remains speculative. The scientific community awaits such a study to fully characterize this interesting molecule.

Investigation of Molecular Packing and Supramolecular Interactions

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and atomic connectivity of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The trityl (triphenylmethyl) group, with its 15 magnetically equivalent protons under conditions of free rotation, would likely produce a prominent singlet or a complex multiplet in the aromatic region. The para-substituted benzene ring of the sulfonamide moiety would typically exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The proton on the sulfonamide nitrogen (-SO₂NH-) would be expected to appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be anticipated for the quaternary carbon of the trityl group, the carbons of the trityl's phenyl rings, and the carbons of the p-substituted benzenesulfonyl group. The carbon atom bonded to the sulfur atom would be significantly influenced by the electron-withdrawing sulfonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive, based on standard chemical shift ranges for the relevant functional groups. ucl.ac.ukpitt.edudu.edu

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Trityl Phenyl H's | 7.20 - 7.40 (multiplet) | 127 - 130 | 15 protons from the three phenyl rings of the trityl group. |

| Benzenesulfonyl H's | 7.50 - 7.90 (AA'BB' doublets) | 125 - 145 | 4 protons on the para-substituted ring. |

| Sulfonamide N-H | 8.0 - 10.0 (broad singlet) | - | Chemical shift can be highly variable and concentration-dependent; signal disappears upon D₂O exchange. |

| Trityl Quaternary C | - | 70 - 80 | The central sp³ carbon atom of the trityl group. |

| Trityl Phenyl C's | - | 127 - 145 | Multiple signals expected for the carbons of the trityl phenyl rings. |

| Benzenesulfonyl C's | - | 125 - 145 | Signals corresponding to the carbons of the sulfonamide's phenyl ring. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. msu.edulibretexts.org

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. The sulfonamide group would be identified by strong, distinct stretching vibrations for the S=O bonds and the N-H bond. Aromatic C-H and C=C stretching vibrations would also be prominent.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information. While the polar S=O and N-H bonds give strong signals in the IR spectrum, the symmetric vibrations and non-polar bonds, such as the aromatic ring structures, often produce strong signals in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

This table is predictive, based on established group frequency correlations. researchgate.netvscht.czresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Sulfonamide (-SO₂NH-) | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium to Weak |

| Asymmetric S=O Stretch | Sulfonyl (-SO₂-) | 1370 - 1330 | Strong |

| Symmetric S=O Stretch | Sulfonyl (-SO₂-) | 1180 - 1160 | Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 | Medium to Weak |

| S-N Stretch | Sulfonamide | 940 - 900 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. libretexts.orgyoutube.com

For this compound (C₂₅H₂₁NO₂S), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would confirm the molecular weight of approximately 399.13 g/mol .

A key fragmentation pathway would involve the cleavage of the C-S bond, leading to the formation of the highly stable triphenylmethyl (trityl) cation, which would be expected to be the base peak in the spectrum at a mass-to-charge ratio (m/z) of 243. Other significant fragments would likely arise from the benzenesulfonamide (B165840) portion of the molecule, including ions corresponding to the loss of SO₂. nih.govresearchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Formula | Notes |

| 399 | [C₂₅H₂₁NO₂S]⁺ | C₂₅H₂₁NO₂S | Molecular Ion (M⁺) |

| 243 | [C(C₆H₅)₃]⁺ | C₁₉H₁₅ | Trityl cation, likely the base peak due to its high stability. |

| 156 | [C₆H₆NO₂S]⁺ | C₆H₆NO₂S | Benzenesulfonamide radical cation fragment. |

| 92 | [C₆H₆N]⁺ | C₆H₆N | Aniline radical cation, from loss of SO₂ from the m/z 156 fragment. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation. |

Microscopic and Morphological Characterization (Excluding basic identification)

While no specific studies on the microscopic or morphological characteristics of this compound were found, such analyses are crucial for understanding the solid-state properties of a compound. Techniques like Scanning Electron Microscopy (SEM) would reveal the surface topography, particle size, and shape of the crystalline or amorphous solid. Single-crystal X-ray diffraction, if suitable crystals could be grown, would provide the ultimate structural confirmation by determining the precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangement in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic architecture of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. wikipedia.org

In the study of sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to predict molecular geometries. nih.gov These theoretical predictions of structural parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov Furthermore, DFT is utilized to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. nih.gov The theory also allows for the analysis of molecular stability arising from hyperconjugative interactions and charge delocalization through methods like Natural Bond Orbital (NBO) analysis. nih.gov

| DFT Application | Information Obtained | Typical Method |

| Geometric Optimization | Predicted bond lengths and angles | B3LYP/6-31G(d,p) |

| Vibrational Frequencies | Theoretical IR and Raman spectra | B3LYP/6-31G(d,p) |

| Electronic Properties | HOMO-LUMO energies, molecular electrostatic potential | B3LYP/6-31G(d,p) |

| Stability Analysis | Hyperconjugative interactions, charge delocalization | NBO Analysis |

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. ugent.be These methods are crucial for obtaining a fundamental understanding of molecular electronic structure. ugent.be

These "from the beginning" calculations have been applied to study various molecular systems, including the structural aspects of carbohydrates and the electronic spectra of molecules like 7-hydroxyquinoline. iaea.orgresearchgate.net In the context of molecular orbital analysis, ab initio calculations provide a detailed picture of the energy levels and spatial distribution of molecular orbitals. ugent.be For complex molecules, these methods can elucidate reaction mechanisms, such as the 1,2-hydroxyl shift in enzyme-catalyzed reactions, by modeling transition states and reaction pathways. researchgate.net While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for studying molecular properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the description of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org This approach, pioneered by Kenichi Fukui, is a powerful tool for predicting the outcomes of various chemical reactions. wikipedia.org

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In the study of sulfonamides and related compounds, FMO analysis, often performed using DFT calculations, reveals that charge transfer occurs within the molecule. nih.gov The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions susceptible to electrophilic and nucleophilic attack. For instance, in triphenylamine-based derivatives, the spatial arrangement of these frontier orbitals is key to understanding their electronic transition properties. researchgate.net

| Orbital | Function | Associated Property |

| HOMO | Electron Donor | Nucleophilicity, Basicity |

| LUMO | Electron Acceptor | Electrophilicity, Acidity |

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical electronic absorption spectra can be calculated using methods such as Configuration Interaction Singles (CIS), Time-Dependent DFT (TD-DFT), and ZINDO. nih.gov These calculations help in the assignment of electronic transitions observed in UV-Vis spectra.

Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra. The prediction of vibrational frequencies through DFT is another common application, providing a theoretical basis for the assignment of bands in IR and Raman spectra. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and thermodynamic properties. nih.govyoutube.com

These simulations are particularly valuable for understanding the dynamic nature of flexible molecules like 4-Tritylbenzenesulfonamide. MD can reveal how the molecule explores different conformations over time, providing insights into its flexibility and the potential energy landscape. In the context of drug design, MD simulations can be used to study the binding of a ligand to its receptor, revealing the key interactions and conformational changes that occur upon binding. nih.gov Furthermore, MD simulations can be used to refine crystal structures and to study the stability of different polymorphs at finite temperatures. github.io

Computational Prediction of Crystal Structures and Polymorphism

The prediction of how a molecule will crystallize, known as Crystal Structure Prediction (CSP), is a significant challenge in materials science and pharmaceutical development. nih.govgoogle.com CSP methods aim to identify the most stable crystal packing arrangements, or polymorphs, for a given molecule based on its chemical structure. github.ionih.gov

The process typically involves generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies. github.io This thermodynamic approach, however, often overestimates the number of likely polymorphs, highlighting the need to also consider kinetic factors. nih.gov Despite this challenge, CSP has proven to be a valuable tool for aiding in the characterization of polymorphs from powder X-ray diffraction data and for providing insights into the possible packing motifs a molecule can adopt. nih.govucl.ac.uk For flexible molecules, the conformational landscape must also be thoroughly explored, which adds another layer of complexity to the prediction process. ucl.ac.uk The development of more accurate and efficient CSP methods is an active area of research, with the potential to significantly impact the design and development of new crystalline materials. google.comucl.ac.uk

Theoretical Investigations of Reaction Mechanisms and Catalytic Pathways

Theoretical investigations into the reaction mechanisms involving this compound are crucial for understanding its synthesis and reactivity. While direct computational studies specifically on this compound are not extensively documented, the general principles of sulfonamide synthesis and the influence of bulky substituents can be extrapolated from related research.

The formation of sulfonamides typically proceeds through the reaction of a sulfonyl chloride with an amine. nih.gov However, the synthesis of sterically hindered sulfonamides, such as those involving a bulky trityl group, presents unique challenges. The large size of the trityl group can significantly affect the accessibility of the sulfonyl group, potentially leading to lower reaction yields or requiring specialized catalytic systems. For instance, studies on the synthesis of primary sulfonamides have noted a decrease in yield when bulky ortho-substituents are present on the aromatic ring, a situation analogous to the steric hindrance imposed by the trityl group. acs.org

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. zsmu.edu.ua Such analyses can identify transition states and intermediates, revealing the energy barriers associated with different reaction pathways. For a molecule like this compound, theoretical models could elucidate how the trityl group stabilizes or destabilizes key intermediates through steric and electronic effects. The trityl group is known to be a bulky protecting group that can be cleaved under acidic conditions via a stable trityl cation intermediate. temple.edu Its influence on the sulfonamide reaction pathway is therefore of significant interest.

Furthermore, computational approaches are vital in designing catalysts for challenging coupling reactions. For example, in the palladium-catalyzed N-arylation of weakly nucleophilic sulfonamides, the steric and electronic properties of the phosphine (B1218219) ligands on the catalyst are critical for success. nih.gov High-throughput experimentation guided by computational parameterization of ligand properties, such as cone angle and accessibility of the metal center, has proven effective in identifying suitable catalysts for these difficult transformations. nih.gov A similar approach could theoretically be applied to optimize the synthesis of N-substituted derivatives of this compound.

A working model for the synthesis of primary sulfonamides from organometallic reagents and a sulfinylamine reagent involves the initial formation of a sulfinamide intermediate. acs.org Subsequent rearrangement and proton transfer lead to the final sulfonamide product. acs.org Theoretical studies can help to validate such proposed mechanisms and calculate the energetics of each step, providing a deeper understanding of the reaction dynamics.

Chemometric Approaches in Understanding Chemical Information

These studies typically involve calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to build a model that predicts their activity. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For a series of benzenesulfonamide (B165840) derivatives, a QSAR study might aim to predict their inhibitory activity against a particular enzyme, such as carbonic anhydrase. nih.gov The resulting model could highlight the key structural features that govern this activity. For example, a model might indicate that increased hydrophobicity in a certain region of the molecule enhances activity, while bulky substituents in another region are detrimental.

A hypothetical QSAR data table for a series of benzenesulfonamide derivatives might look like the following:

| Compound | logP | Molecular Weight | Polar Surface Area | Predicted Activity (logIC50) | Experimental Activity (logIC50) |

| Derivative 1 | 2.5 | 300 | 60 | -6.5 | -6.3 |

| Derivative 2 | 3.1 | 320 | 55 | -7.1 | -7.0 |

| Derivative 3 | 2.8 | 310 | 65 | -6.8 | -6.9 |

| Derivative 4 | 3.5 | 340 | 50 | -7.5 | -7.4 |

The statistical quality of the QSAR model is assessed using various parameters. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A high R² value suggests a good fit. The predictive power of the model is often evaluated using cross-validation techniques, which yield a cross-validated R² (Q²). A high Q² value indicates good predictive ability.

In the context of this compound, a chemometric approach could be used to understand how the bulky and lipophilic trityl group influences its properties in comparison to other benzenesulfonamides. By calculating descriptors that quantify its size, shape, and electronic characteristics, one could predict its behavior in various biological and chemical systems.

Applications in Materials Science and Engineering

Role of 4-Tritylbenzenesulfonamide in Functional Materials Development

The development of functional materials hinges on the rational design of molecules that can impart specific properties to the bulk material. nih.gov The unique combination of functional groups in this compound makes it an interesting candidate as a building block for such materials. upenn.edu

The large, sterically demanding trityl group can influence the packing of molecules in the solid state, potentially leading to the formation of porous materials or materials with specific free volumes. This is a key consideration in the design of materials for gas storage, separation, or as hosts for guest molecules. The benzene (B151609) ring provides a platform for π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The sulfonamide group is well-known for its ability to form strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures. nih.govnih.gov

The interplay of these structural features could be harnessed to create functional polymers or crystalline materials with tailored optical, electronic, or mechanical properties. For instance, incorporating this compound into a polymer backbone could enhance its thermal stability and solubility in organic solvents due to the bulky trityl group, while the sulfonamide moiety could introduce specific interaction sites for sensing applications.

Supramolecular Assemblies and Nanostructures based on this compound

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to the fabrication of complex nanostructures. nih.gov The structural elements of this compound are conducive to forming such assemblies.

The self-assembly of molecules is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, van der Waals forces, and steric effects. nih.govnih.gov In the case of this compound, the following principles would likely direct its organization:

Hydrogen Bonding: The N-H and S=O groups of the sulfonamide moiety are excellent hydrogen bond donors and acceptors, respectively. This can lead to the formation of one-dimensional chains or two-dimensional sheets, as observed in the crystal structures of other sulfonamides. nih.govnih.gov

π-π Stacking: The benzene rings can stack on top of each other, facilitating the formation of columnar structures. These interactions are fundamental to the electronic properties of many organic materials. nih.gov

The ultimate supramolecular architecture will be a result of the energetic competition and synergy between these different interactions.

Co-assembly, or the self-assembly of two or more different molecular components, is a versatile strategy for creating hybrid materials with properties that are not accessible from the individual components. nih.govnih.gov this compound could be co-assembled with other molecules to create novel functional materials.

For example, co-crystallization with complementary hydrogen bonding partners could lead to the formation of robust, multi-component crystalline materials with tailored properties. nih.govnih.gov Co-assembly with π-conjugated molecules, such as porphyrins or fullerenes, could lead to the formation of donor-acceptor systems with interesting photophysical properties for applications in organic photovoltaics. The trityl group could act as a scaffold, holding the π-conjugated systems in a specific orientation to optimize charge separation and transport.

The table below illustrates potential co-assembly strategies and the resulting material properties based on analogous systems.

| Co-former Molecule Type | Dominant Interaction with this compound | Potential Hybrid Material Property |

| Dicarboxylic Acids | Hydrogen Bonding | Modified solubility, formation of porous frameworks |

| π-Conjugated Planar Molecules | π-π Stacking | Enhanced charge transport, tunable optical properties |

| Metal Ions | Coordination to Sulfonamide | Catalytic activity, magnetic properties |

A variety of techniques are employed to characterize the structure and morphology of supramolecular assemblies. For hypothetical assemblies of this compound, the following methods would be crucial:

X-ray Diffraction (XRD): Single-crystal XRD provides the most detailed information about the molecular packing and intermolecular interactions in the crystalline state. nih.govnih.gov Powder XRD can be used to identify the crystalline phases present in a bulk sample.

Spectroscopy:

FTIR and Raman Spectroscopy: To confirm the presence of hydrogen bonding through shifts in the vibrational frequencies of the N-H and S=O bonds.

UV-Vis and Fluorescence Spectroscopy: To probe the electronic interactions between the benzene rings (π-π stacking) and to study the photophysical properties of the assemblies. nih.gov

Microscopy:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the nanostructures formed, such as fibers, ribbons, or vesicles.

Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface of the assemblies and to probe their mechanical properties.

While there is no specific data on this compound in this area, the electronic properties of organic materials are intrinsically linked to their molecular structure and intermolecular packing. nih.gov The presence of the benzene ring suggests that derivatives of this compound could have potential applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

For a molecule to be effective in an OFET, it must be able to form well-ordered thin films that facilitate efficient charge transport. The self-assembly properties of this compound, directed by hydrogen bonding and π-π stacking, could potentially be exploited to create such ordered films. The bulky trityl group might help to control the morphology of the film and prevent crystallization, which can be detrimental to device performance in some cases.

The table below summarizes the key molecular features of hypothetical this compound derivatives and their potential impact on organic electronic device performance.

| Molecular Feature | Potential Impact on Device Performance |

| Benzene Ring | Facilitates π-π stacking for charge transport pathways. |

| Sulfonamide Group | Directs self-assembly through hydrogen bonding, influencing film morphology and charge injection barriers. |

| Trityl Group | Influences molecular packing, solubility, and film-forming properties. Can be used to tune the electronic properties by introducing functional groups. |

Catalytic Applications as Advanced Materials

The sulfonamide group can act as a ligand, coordinating to metal ions to form metal complexes. libretexts.orgyoutube.com These complexes can exhibit catalytic activity in a variety of chemical transformations. While there are no specific reports on the catalytic applications of this compound, the general principles of catalysis by metal-sulfonamide complexes can be considered.

The nitrogen and oxygen atoms of the sulfonamide group can both participate in metal coordination, leading to the formation of either monodentate or bidentate ligands. The specific coordination mode will depend on the metal ion and the reaction conditions. The bulky trityl group could influence the catalytic activity by creating a specific steric environment around the metal center, potentially leading to high selectivity in catalytic reactions.

Furthermore, recent research has shown that sulfonamides themselves can participate in photocatalytic reactions, acting as precursors to sulfonyl radicals which can then engage in various carbon-carbon bond-forming reactions. acs.orgnih.gov This opens up the possibility of using this compound as a building block in the synthesis of more complex molecules through photocatalysis.

The table below provides examples of catalytic reactions where sulfonamide-containing molecules have been employed.

| Catalytic System | Type of Reaction | Role of Sulfonamide |

| Metal-Sulfonamide Complexes | Oxidation, Reduction, C-C Coupling | Ligand to tune the electronic and steric properties of the metal center. |

| Photocatalysis | Radical Addition to Alkenes | Precursor to a reactive sulfonyl radical intermediate. acs.orgnih.gov |

| Organocatalysis | Asymmetric Synthesis | Chiral scaffold to induce stereoselectivity. |

Design Principles for Heterogeneous and Homogeneous Catalysts

The design of catalysts, whether they operate in the same phase as the reactants (homogeneous) or a different phase (heterogeneous), is guided by a set of fundamental principles. These principles aim to create a catalyst with high activity, selectivity, and stability. The incorporation of molecules like this compound into catalyst design is influenced by these overarching strategies.

In the context of catalyst design, the structure of a catalyst must be conducive to the chemical reaction it is intended to promote. nih.gov This often involves positioning functional groups in a way that they can interact effectively with the substrate and any cofactors. nih.gov For instance, in molecular electrocatalysts, having a protonatable group near the metal center can be crucial for the reaction mechanism. nih.gov The sulfonamide group in this compound, with its potential for hydrogen bonding and coordination, can serve as such a functional group.

Furthermore, the thermodynamics and energetics of the catalytic cycle are critical. nih.gov Hydrogen bonding and electrostatic interactions can facilitate the desired reaction pathway. nih.gov The bulky and sterically demanding trityl group of this compound can play a significant role in creating specific pockets or channels within a catalyst's structure, thereby influencing substrate selectivity. This steric hindrance can prevent the binding of larger molecules, favoring the conversion of smaller substrates.

Structure-Activity Relationship Studies in Catalysis

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its catalytic activity. While specific SAR studies for this compound in catalysis are not extensively documented in publicly available literature, insights can be drawn from studies on related benzenesulfonamide-based compounds.

For instance, in the context of enzyme inhibition, which shares principles with catalysis, studies on benzenesulfonamide-based inhibitors have shown that the nature of the "tail" group attached to the sulfonamide core significantly modulates isoform specificity. nih.gov This suggests that modifications to the trityl group in this compound could be a key strategy for fine-tuning the selectivity of a catalyst. Furthermore, the binding of these inhibitors is often driven by interactions within hydrophobic pockets of the active site. nih.gov The large, hydrophobic trityl group would be expected to have a dominant effect on the binding affinity and orientation of the molecule within a catalytic pocket.

In a broader sense, SAR studies on various catalysts have demonstrated that even subtle changes to a ligand's structure can have a profound impact on the catalyst's performance. For example, in a series of 4-thiazolidinone (B1220212) derivatives, the replacement of the 4-thiazolidinone ring with a different heterocycle led to a dramatic decrease in inhibitory activity, highlighting the importance of the core scaffold. rsc.org Similarly, the nature of substituents on a phenyl ring can influence activity, as seen in studies of tropane (B1204802) derivatives where different alkylthio groups affected binding affinities at monoamine transporters. nih.gov These examples underscore the principle that every part of the this compound molecule—the trityl group, the phenyl ring, and the sulfonamide moiety—would be a target for modification in SAR studies to optimize catalytic performance.

A hypothetical SAR study on a catalyst incorporating this compound might involve systematically altering the substituents on the phenyl rings of the trityl group or replacing the trityl group with other bulky substituents to probe the effect of sterics and electronics on catalytic turnover and selectivity.

Specific Catalytic Transformations (e.g., Hydrocarbon Oxidation, CO2 Conversion)

The functional groups within this compound suggest its potential utility in various catalytic transformations, including hydrocarbon oxidation and CO₂ conversion, although specific examples are not prevalent in the literature.

Hydrocarbon Oxidation: The oxidation of hydrocarbons is a cornerstone of the chemical industry. researchgate.net The development of selective and efficient catalysts for these reactions is a major research focus. researchgate.net Gold catalysts, for example, have shown promise in the selective oxidation of alkenes. While not directly involving this compound, the principles of using specific ligands to tune the electronic properties and steric environment of a metal center are relevant. The sulfonamide group could act as a ligand to a metal center, and the bulky trityl group could create a specific environment to control the selectivity of the oxidation reaction, for instance, favoring the formation of a particular epoxide from an alkene.

Development of Novel Catalytic Systems

The quest for novel catalytic systems with improved performance is a continuous endeavor in chemistry. These systems often involve the design of new ligands, the use of unconventional reaction media, or the development of catalysts with unique architectures.

The incorporation of this compound into novel catalytic systems could take several forms. It could be used as a ligand for a homogeneous metal catalyst, where the trityl group could influence solubility in organic solvents and create a well-defined steric environment around the metal center. Alternatively, it could be incorporated as a building block into a heterogeneous catalyst, such as a metal-organic framework (MOF). In a MOF, the sulfonamide group could act as a coordinating site for the metal nodes, while the bulky trityl groups would influence the pore size and shape of the resulting framework, potentially leading to size-selective catalysis.

The development of such novel systems often involves a multidisciplinary approach, combining organic synthesis, coordination chemistry, and materials characterization.

Integration in Advanced Manufacturing and Data-Driven Materials Design

The design and discovery of new materials are being revolutionized by the integration of advanced manufacturing techniques and data-driven approaches, such as machine learning.

Machine Learning and Data Analytics in Materials Discovery

Machine learning (ML) and data analytics are increasingly being used to accelerate the discovery of new materials with desired properties. nih.govresearchgate.net These approaches can analyze vast datasets of chemical structures and their corresponding properties to identify promising new candidates, significantly reducing the time and cost associated with traditional trial-and-error methods. nih.gov

In the context of materials based on this compound, machine learning could be employed in several ways:

Predicting Catalytic Activity: An ML model could be trained on a dataset of known catalysts to predict the potential catalytic activity of new hypothetical structures incorporating the this compound scaffold.

High-Throughput Virtual Screening: Machine learning algorithms could be used to screen large virtual libraries of molecules based on this compound with different functionalizations to identify candidates with a high probability of exhibiting desired properties, such as high selectivity for a particular reaction.

Optimizing Synthesis Conditions: ML models can also be used to predict the optimal conditions for synthesizing a material to achieve a specific outcome.

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the catalytic performance of materials based on derivatives of this compound.

| Compound ID | Trityl Group Modification | Phenyl Ring Substituent | Catalyst Loading (mol%) | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) |

| 1 | None | None | 1.0 | 80 | 75 | 90 |

| 2 | 4-methoxy | None | 1.0 | 80 | 82 | 85 |

| 3 | None | 4-nitro | 1.0 | 80 | 65 | 95 |

| 4 | None | None | 0.5 | 80 | 60 | 92 |

| 5 | None | None | 1.0 | 100 | 85 | 88 |

Controlled Synthesis for Targeted Microstructure Development

The properties of a material are not only determined by its chemical composition but also by its microstructure—the arrangement of its constituent atoms and molecules on a microscopic scale. Controlled synthesis techniques are therefore crucial for developing materials with targeted microstructures and, consequently, desired properties.

For materials incorporating this compound, controlled synthesis could be used to:

Create Ordered Porous Materials: By using this compound as a building block in the synthesis of MOFs or covalent organic frameworks (COFs), it might be possible to create materials with well-defined pores and channels. The bulky trityl groups would act as "pillars," creating void spaces within the material. The size and shape of these pores could be tuned by modifying the structure of the building block.

Control Crystal Morphology: The conditions of crystallization, such as the solvent, temperature, and rate of cooling, can have a significant impact on the size and shape of crystals. By carefully controlling these parameters during the synthesis of a material containing this compound, it may be possible to produce crystals with a specific morphology, which could in turn affect their catalytic or other properties.

Fabricate Thin Films and Membranes: Solution-based techniques like spin-coating or dip-coating could be used to deposit thin films of a material containing this compound onto a substrate. The thickness and uniformity of these films could be controlled by adjusting the concentration of the solution and the coating parameters. Such films could have applications in catalysis or as selective membranes.

The ability to control the microstructure of materials at this level is essential for the development of advanced functional materials for a wide range of applications.

Environmental Applications (excluding pollutant profiles)

Materials for Environmental Remediation and Sensing

Following a comprehensive review of scientific literature and available data, no specific research findings or applications have been identified regarding the use of this compound in the development of materials for environmental remediation or sensing. Searches for the direct application of this compound, or its use as a monomer or functionalizing agent in materials designed for these purposes, did not yield any relevant results.

Therefore, this section cannot be populated with research findings, data tables, or detailed discussions as there is no current, publicly available information to support the inclusion of this compound within this specific context of environmental science and engineering.

Future Directions and Research Perspectives

Emerging Trends in 4-Tritylbenzenesulfonamide Research

While specific research trends for this compound are not prominent, the broader field of sulfonamide chemistry is experiencing significant evolution. A major trend is the development of sulfonamide derivatives for multi-target drug discovery approaches, particularly in complex diseases like Alzheimer's and cancer. thieme-connect.de The incorporation of bulky groups like trityl could lead to novel conformational constraints, potentially enhancing selectivity for specific biological targets.

Another emerging area is the use of sulfonamides in the development of advanced materials. The inherent properties of the sulfonamide group, such as its ability to form hydrogen bonds and its electronic characteristics, make it a valuable component in the design of functional polymers and organic frameworks.

Interdisciplinary Research Opportunities in Chemical Sciences and Materials Engineering

The interface between chemical sciences and materials engineering presents significant opportunities for compounds like this compound. Materials science is an interdisciplinary field that investigates the relationships between the structure, properties, processing, and performance of materials. chemscene.com The design of new functional materials is a complex, multidisciplinary challenge. mdpi.com

The trityl group, known for its bulk and influence on molecular packing, could be exploited in materials engineering to create materials with specific structural and, consequently, functional properties. amu.edu.pl For instance, its incorporation into polymer backbones or as a pendant group could influence properties such as solubility, thermal stability, and mechanical strength. The benzenesulfonamide (B165840) portion, with its potential for hydrogen bonding and metal coordination, offers further avenues for creating structured materials. ontosight.aiontosight.ai

The development of advanced functional materials, including fluorescent materials, photoelectric functional materials, and functional nanomaterials, is a rapidly growing area where the unique properties of specifically designed molecules are paramount. mdpi.com

Advancements in Synthetic and Characterization Methodologies

Recent years have seen significant progress in the synthesis of sulfonamides. thieme-connect.de Modern methods focus on greener and more efficient pathways, including novel catalytic systems and one-pot procedures. cbijournal.com These advancements could facilitate the synthesis of this compound and its derivatives with greater ease and in higher yields.

Key synthetic strategies that have been a focus of recent research include:

S-N Bond Construction: This remains a fundamental approach to forming the sulfonamide linkage. thieme-connect.com

C-N Cross-Coupling: These methods are crucial for creating N-aryl sulfonamides. thieme-connect.com

N-H Functionalization: This allows for the modification of the sulfonamide nitrogen. thieme-connect.com

C-H Sulfonamidation: This represents a more direct and atom-economical approach to sulfonamide synthesis. thieme-connect.com

In terms of characterization, advancements in spectroscopic techniques and computational modeling allow for a more detailed understanding of the structure and properties of complex molecules. These tools will be invaluable in elucidating the precise conformation and electronic properties of this compound and predicting its behavior in various applications.

Challenges and Opportunities in Targeted Materials Design

The design of materials with specific, targeted functionalities is a major challenge in materials science. mdpi.com For complex functional materials, understanding and controlling structural features across multiple length scales is crucial. nih.gov This presents both challenges and opportunities for molecules like this compound.

Challenges:

Complexity and Predictability: The large and conformationally flexible trityl group can make predicting the solid-state packing and resulting material properties difficult. amu.edu.pl

Synthesis and Scalability: While synthetic methods are advancing, the multi-step synthesis of complex molecules can be challenging to scale up for industrial applications. thieme-connect.de